molecular formula C7H5BrClF B3057257 2-Bromo-4-(chloromethyl)-1-fluorobenzene CAS No. 78239-72-2

2-Bromo-4-(chloromethyl)-1-fluorobenzene

Cat. No.: B3057257
CAS No.: 78239-72-2
M. Wt: 223.47 g/mol
InChI Key: WVZWBCYWQAZDTK-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-(chloromethyl)-1-fluorobenzene using bromine or a bromine-releasing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of less substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.

    Medicinal Chemistry: It is investigated for its potential use in the design of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The presence of multiple halogens also influences the compound’s reactivity and selectivity in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a chloromethyl group.

    2-Bromo-4-fluorobenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-Chloromethyl-1-fluorobenzene: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

2-Bromo-4-(chloromethyl)-1-fluorobenzene is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This combination of halogens makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and the creation of complex molecular architectures .

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWBCYWQAZDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513056
Record name 2-Bromo-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78239-72-2
Record name 2-Bromo-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41 g (0.2 mol) of 3-bromo-4-fluoro-benzyl alcohol were dissolved in 250 ml of carbon tetrachloride, and 26 g of thionyl chloride were added dropwise at 20° C., while stirring. The mixture was then stirred at 25°-30° C. for 4 hours and the solvent and excess thionyl chloride were subsequently stripped off at 20° C. under a waterpump vacuum. The residue was distilled in vacuo. 29 g (64.9% of theory) of 3-bromo-4-fluoro-benzyl chloride with a boiling point of 85°-87° C./3 mbars were obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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